molecular formula C14H16N2O2 B2634368 [1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone CAS No. 948551-18-6

[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone

Cat. No. B2634368
CAS RN: 948551-18-6
M. Wt: 244.294
InChI Key: LGHGABODPUFRBD-UHFFFAOYSA-N
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Description

The compound “1-(tert-butyl)-1H-pyrazol-4-ylmethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a tert-butyl group, and a phenyl group with a hydroxyl substituent. The methanone indicates a carbonyl group (C=O) is also present .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the tert-butyl group, and the attachment of the phenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific locations of the tert-butyl and phenyl groups on the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the tert-butyl group, and the phenyl group. The hydroxyl group on the phenyl ring could potentially be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could allow for hydrogen bonding, which could affect properties like solubility .

Scientific Research Applications

Green Synthetic Methods

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives have been studied for their synthesis methods. For instance, the acyl pyrazole derivative was prepared using a green approach through oxidative functionalization of an aldehyde with pyrazole. This reaction was solvent-free and did not require a base, showcasing a clean, environmentally-friendly method (Doherty et al., 2022).

Regioselective Synthesis

Regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives has been reported, highlighting the precision in chemical synthesis. The process involved 1,3-dipolar cycloaddition of nitrile imines generated in situ, demonstrating a targeted approach to create specific molecular structures (Alizadeh, Moafi, & Zhu, 2015).

Biological Activities

The scientific research also delves into the biological activities of similar compounds. A series of compounds including 1-(tert-butyl)-1H-pyrazol-4-ylmethanone have been synthesized and scanned for their antibacterial activities, showing the potential of these compounds in medicinal applications (Landage, Thube, & Karale, 2019). Moreover, the antimicrobial activity of certain derivatives has been evaluated, providing insights into their effectiveness against various microbes (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

These studies collectively highlight the significance of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives in scientific research, focusing on synthesis methodologies and potential biological activities.

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action in biological systems .

properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)16-9-10(8-15-16)13(18)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHGABODPUFRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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